molecular formula C8H8ClNO2 B2499197 3-(3-Chloropyridin-4-yl)propanoic acid CAS No. 1492447-67-2

3-(3-Chloropyridin-4-yl)propanoic acid

Cat. No.: B2499197
CAS No.: 1492447-67-2
M. Wt: 185.61
InChI Key: UVUUJGHUYDEKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloropyridin-4-yl)propanoic acid is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropyridin-4-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-chloropyridine with a suitable propanoic acid derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3-(3-Chloropyridin-4-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chloropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloropyridin-4-yl)propanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired .

Biological Activity

3-(3-Chloropyridin-4-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including interactions with enzymes and receptors, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H8ClN
  • Molecular Weight : Approximately 200.62 g/mol
  • Functional Groups : Contains a chloropyridine moiety and a propanoic acid group, which contribute to its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The compound can modulate enzyme activity through binding interactions. Its amino group is capable of forming hydrogen bonds with active sites on enzymes, while the chloropyridine moiety may engage in π-π stacking or hydrophobic interactions, enhancing binding affinity.
  • Receptor Binding : Preliminary studies suggest that this compound may influence receptor activity, potentially affecting signaling pathways involved in inflammation and immune responses .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Enzyme ModulationInfluences enzyme activity through specific binding interactions.
Antiviral ActivityExhibited IC50 values indicating potential as an inhibitor for viral proteases.
Cytokine ModulationAltered cytokine release profiles in peripheral blood mononuclear cells (PBMCs).

Case Study 1: Enzyme Inhibition

In a study evaluating the compound's inhibitory effects on SARS-CoV-2 3CL protease, it was found that derivatives containing chloropyridine exhibited significant enzyme inhibition with IC50 values around 250 nM. This positions this compound as a candidate for further antiviral drug development .

Case Study 2: Cytokine Release Modulation

Research involving PBMC cultures demonstrated that the compound could significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IFN-γ. At concentrations of 100 µg/mL, it reduced TNF-α levels by approximately 44–60%, suggesting its potential role in managing inflammatory responses .

Pharmacological Implications

Given its biological activities, this compound shows promise as a therapeutic agent in various fields:

  • Anti-inflammatory Applications : The ability to modulate cytokine release indicates potential use in treating inflammatory diseases.
  • Antiviral Development : Its effectiveness against viral proteases suggests applications in antiviral drug design, particularly against coronaviruses.

Properties

IUPAC Name

3-(3-chloropyridin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUUJGHUYDEKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.